Regioisomeric Discrimination: 3-Bromo vs. 5-Bromo Substitution Pattern
The target compound (3-bromo-2-methyl-6-propoxypyridine) and its closest commercial regioisomer (5-bromo-3-methyl-2-propoxypyridine, CAS 1261972-34-2) share identical molecular formula (C₉H₁₂BrNO) and molecular weight (230.10 g/mol), yet their substitution patterns are mutually exclusive: bromine at C3 versus C5, methyl at C2 versus C3, and propoxy at C6 versus C2 . This regioisomeric distinction fundamentally alters the electronic environment of the bromine atom. In the target compound, the bromine at C3 is positioned meta to the ring nitrogen and ortho to the methyl group, whereas in the 5-bromo isomer, the bromine is para to the ring nitrogen . The target compound retains a free 4-position and 5-position for further functionalization after bromine displacement, while the 5-bromo isomer presents a different substitution template .
| Evidence Dimension | Substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | Br at C3; CH₃ at C2; OPr at C6 |
| Comparator Or Baseline | 5-Bromo-3-methyl-2-propoxypyridine (CAS 1261972-34-2): Br at C5; CH₃ at C3; OPr at C2 |
| Quantified Difference | Complete regioisomeric distinction; zero structural overlap in substitution pattern; different InChI Key (Target: LUGOFOMTYGNWHQ; Comparator: UJJZJPKXSPIBPV) |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI identifiers |
Why This Matters
Procurement of the incorrect regioisomer will yield a different downstream compound after cross-coupling with identical building blocks, potentially invalidating entire SAR campaigns.
